molecular formula C20H22FN3O4 B2690386 1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954636-74-9

1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2690386
CAS No.: 954636-74-9
M. Wt: 387.411
InChI Key: KWEBPOKZWLDYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C20H22FN3O4 and its molecular weight is 387.411. The purity is usually 95%.
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Scientific Research Applications

Role in Orexin Receptor Mechanisms

Orexins (OX) and their receptors (OXR) play crucial roles in modulating feeding, arousal, stress, and drug abuse. Compounds structurally similar to the one have been studied for their effects on binge eating (BE) behaviors in rats, highlighting the significance of OX1R mechanisms in BE and suggesting potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Anticancer Agents

Derivatives of urea, akin to the compound in focus, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects. This research indicates the potential of these compounds as novel anticancer agents and their role in medicinal chemistry as possible BRAF inhibitors (Feng et al., 2020).

Electron Transfer Mechanisms

Studies on ruthenium and osmium complexes featuring urea ligands similar to the compound have explored their electron transfer capabilities across hydrogen bonds. This research provides insights into the electronic properties of such compounds and their applications in developing advanced materials and chemical sensors (Pichlmaier et al., 2009).

Corrosion Inhibition

Research into substituted urea derivatives, including those with structural similarities to the compound of interest, has identified their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This application is crucial for extending the lifespan of metal structures and components in various industries (Mistry et al., 2011).

Central Nervous System Agents

Compounds structurally related to the specified chemical have been identified as having anxiolytic and muscle-relaxant properties, with potential applications in the treatment of disorders related to the central nervous system. This research emphasizes the therapeutic potential of urea derivatives in pharmacology (Rasmussen et al., 1978).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4/c1-27-17-8-5-15(10-18(17)28-2)23-20(26)22-11-13-9-19(25)24(12-13)16-6-3-14(21)4-7-16/h3-8,10,13H,9,11-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEBPOKZWLDYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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